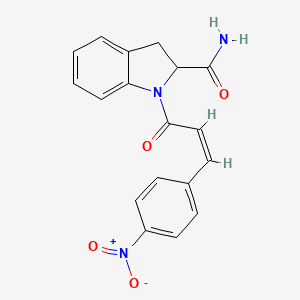

(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl group and the indoline moiety in its structure suggests that it may exhibit interesting chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with indoline-2-carboxylic acid and 4-nitrobenzaldehyde.

Condensation Reaction: The indoline-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

Knoevenagel Condensation: The acid chloride is then reacted with 4-nitrobenzaldehyde in the presence of a base such as piperidine to form the this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

Oxidation: The indoline moiety can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, dichloromethane as solvent.

Major Products Formed

Reduction: (Z)-1-(3-(4-aminophenyl)acryloyl)indoline-2-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indoline derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indoline compounds.

Industry: Possible use in the development of new materials or as a chemical intermediate.

Mecanismo De Acción

The mechanism of action of (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide would depend on its specific biological target. Generally, indoline derivatives can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group may also play a role in binding to specific molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

Indoline-2-carboxamide: Lacks the nitrophenyl and acryloyl groups.

(Z)-1-(3-(4-nitrophenyl)acryloyl)indole: Similar structure but with an indole moiety instead of indoline.

4-Nitrophenylacrylic acid: Lacks the indoline moiety.

Uniqueness

(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is unique due to the combination of the indoline moiety, the nitrophenyl group, and the acryloyl linkage. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indoline class, characterized by its unique structure that includes an indoline core and a nitrophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the nitrophenyl group suggests that it may exhibit interesting electronic properties and reactivity, making it a subject of interest for various biological studies.

Structural Features

The structural configuration of this compound includes:

- Indoline Core : A bicyclic structure contributing to the compound's stability and biological interactions.

- Acryloyl Group : The Z-configuration across the carbon-carbon double bond indicates that larger substituents are on the same side, influencing its reactivity.

- Nitrophenyl Moiety : This group enhances the electronic properties of the compound, potentially increasing its interactions with biological targets.

The biological activity of this compound is likely mediated through its interaction with various enzymes and receptors. The acrylamide functional group can act as a Michael acceptor, allowing for covalent modifications with thiol-containing biomolecules, which may alter enzyme activity or receptor signaling pathways .

Biological Activities

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound's structural features may confer activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

- Enzyme Inhibition : The potential to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs) has been noted in related compounds, indicating possible neuroprotective effects .

Case Studies

- Anticancer Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7) and liver carcinoma (HepG2). IC50 values were reported in the micromolar range, indicating potent antiproliferative effects .

- Enzyme Inhibition Assays : Studies have shown that similar indoline derivatives can effectively inhibit AChE with varying degrees of potency. For instance, compounds with nitrophenyl substitutions exhibited enhanced binding affinity to the active site of AChE compared to non-substituted analogs .

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF7 | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | AChE inhibition |

Toxicity Evaluations

In vitro toxicity assessments using Vero cells indicated that this compound maintains acceptable safety profiles at lower concentrations. Concentration-dependent studies revealed that cell viability remained above 80% at concentrations up to 100 μg/mL, suggesting a favorable therapeutic window for further development .

Propiedades

IUPAC Name |

1-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c19-18(23)16-11-13-3-1-2-4-15(13)20(16)17(22)10-7-12-5-8-14(9-6-12)21(24)25/h1-10,16H,11H2,(H2,19,23)/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJGAYCEKSTLDM-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.